molecular formula C8H11BrN2O4 B8674667 5-Bromo-5-(2-ethoxy-ethyl)-pyrimidine-2,4,6-trione

5-Bromo-5-(2-ethoxy-ethyl)-pyrimidine-2,4,6-trione

Cat. No. B8674667
M. Wt: 279.09 g/mol
InChI Key: IGRXBOAVFBJTER-UHFFFAOYSA-N
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Patent
US06706723B2

Procedure details

To a mixture of 5-(2-ethoxy-ethyl)-pyrimidine-2,4,6-trione (27.8 g, 139 mmol) and 1.5 L of water was added 1M sodium hydroxide solution (140 mL) and bromine (7.2 mL, 22.2 g, 139 mmol) at 0° C. After warming to room temperature, the mixture was stirred for 48 hours, filtered, and the solids were washed with water, then ether, then hexanes and dried in vacuo, affording 23 g of 5-bromo-5-(2-ethoxy-ethyl)-pyrimidine-2,4,6-trione.
Name
5-(2-ethoxy-ethyl)-pyrimidine-2,4,6-trione
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][CH:6]1[C:11](=[O:12])[NH:10][C:9](=[O:13])[NH:8][C:7]1=[O:14])[CH3:2].[OH-].[Na+].[Br:17]Br>O>[Br:17][C:6]1([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[C:7](=[O:14])[NH:8][C:9](=[O:13])[NH:10][C:11]1=[O:12] |f:1.2|

Inputs

Step One
Name
5-(2-ethoxy-ethyl)-pyrimidine-2,4,6-trione
Quantity
27.8 g
Type
reactant
Smiles
C(C)OCCC1C(NC(NC1=O)=O)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.2 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, then hexanes and dried in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1(C(NC(NC1=O)=O)=O)CCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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